molecular formula C8H13IO B2535668 1-Iodo-3-(2-methoxyethyl)bicyclo[1.1.1]pentane CAS No. 2287311-19-5

1-Iodo-3-(2-methoxyethyl)bicyclo[1.1.1]pentane

Cat. No.: B2535668
CAS No.: 2287311-19-5
M. Wt: 252.095
InChI Key: MDMWNBXUBHKVIZ-UHFFFAOYSA-N
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Description

1-Iodo-3-(2-methoxyethyl)bicyclo[1.1.1]pentane is a chemical compound with the following structural formula: . It belongs to the bicyclo[1.1.1]pentane family, which has garnered significant interest in materials science, drug discovery, and synthetic chemistry.


Molecular Structure Analysis

The molecular formula of this compound is C8H13IO , with an average mass of 252.093 Da . The iodine atom is attached to the bicyclo[1.1.1]pentane scaffold, and the methoxyethyl group is positioned at the bridgehead (1,3) positions.

Mechanism of Action

The compound’s mechanism of action depends on its intended application. In drug discovery, it may serve as a bioisostere for internal alkynes, tert-butyl groups, or mono-substituted/1,4-disubstituted arenes . Such bioisosteric replacements can enhance solubility, potency, and metabolic stability of lead compounds.

Properties

IUPAC Name

1-iodo-3-(2-methoxyethyl)bicyclo[1.1.1]pentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13IO/c1-10-3-2-7-4-8(9,5-7)6-7/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDMWNBXUBHKVIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC12CC(C1)(C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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